
(Z)-carbamoylimino-oxido-phenylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-carbamoylimino-oxido-phenylazanium is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific arrangement of atoms, which includes a carbamoyl group, an oxido group, and a phenylazanium moiety. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-carbamoylimino-oxido-phenylazanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a phenylamine derivative with a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then treated with an oxidizing agent to introduce the oxido group, followed by purification steps to isolate the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-carbamoylimino-oxido-phenylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to remove the oxido group, yielding different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-carbamoylimino-oxido-phenylazanium is used as a reagent in organic synthesis. Its ability to undergo various reactions makes it a versatile building block for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-carbamoylimino-oxido-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: A nonbenzodiazepine hypnotic agent with a similar oxido group.
Zaleplon: Another nonbenzodiazepine with a comparable structure.
Eszopiclone: A cyclopyrrolone with similar pharmacological properties.
Uniqueness
(Z)-carbamoylimino-oxido-phenylazanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility sets it apart from other similar compounds and makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
60142-49-6 |
|---|---|
Fórmula molecular |
C7H7N3O2 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(Z)-carbamoylimino-oxido-phenylazanium |
InChI |
InChI=1S/C7H7N3O2/c8-7(11)9-10(12)6-4-2-1-3-5-6/h1-5H,(H2,8,11)/b10-9- |
Clave InChI |
HKOXXQJTSXWQCZ-KTKRTIGZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=N/C(=O)N)/[O-] |
SMILES canónico |
C1=CC=C(C=C1)[N+](=NC(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
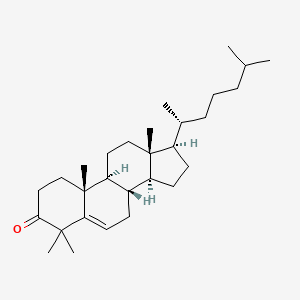

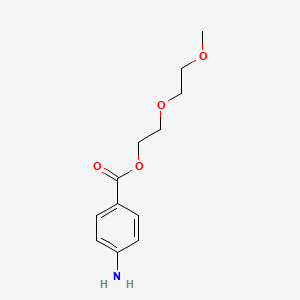
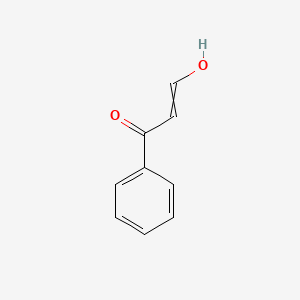
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
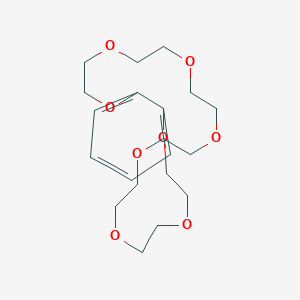
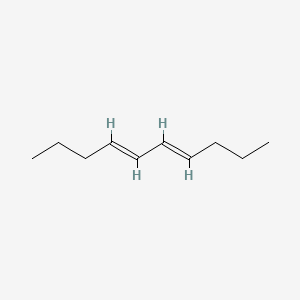
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
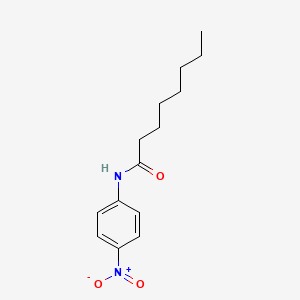
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
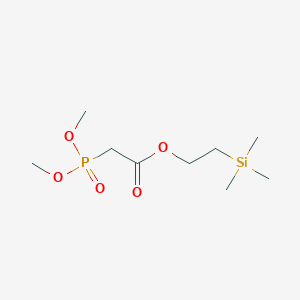
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
